Ammonium, pentamethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dibromide
Description
Ammonium, pentamethylenebis(1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl)bis(dimethyl-, dibromide) is a quaternary ammonium salt characterized by a pentamethylene (five-carbon) chain bridging two dimethylammonium groups. Each ammonium center is further substituted with a 1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl chain, imparting significant steric bulk and lipophilicity. The molecular formula is inferred as C₃₃H₆₄N₂Br₂, with a molecular weight of approximately 690.76 g/mol (based on structural analogs).
Properties
CAS No. |
66827-14-3 |
|---|---|
Molecular Formula |
C35H72Br2N2 |
Molecular Weight |
680.8 g/mol |
IUPAC Name |
5-[dimethyl-[4-(2,2,6-trimethylcyclohexyl)butan-2-yl]azaniumyl]pentyl-dimethyl-[4-(2,2,6-trimethylcyclohexyl)butan-2-yl]azanium;dibromide |
InChI |
InChI=1S/C35H72N2.2BrH/c1-28-18-16-24-34(5,6)32(28)22-20-30(3)36(9,10)26-14-13-15-27-37(11,12)31(4)21-23-33-29(2)19-17-25-35(33,7)8;;/h28-33H,13-27H2,1-12H3;2*1H/q+2;;/p-2 |
InChI Key |
YJTPVDBFPNMAMJ-UHFFFAOYSA-L |
Canonical SMILES |
CC1CCCC(C1CCC(C)[N+](C)(C)CCCCC[N+](C)(C)C(C)CCC2C(CCCC2(C)C)C)(C)C.[Br-].[Br-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural Differences and Implications
In contrast, the trimethylene bridge in Analog 1 reduces conformational freedom, as evidenced by its lower predicted collision cross-section (CCS = 228.4 Ų for [M+H]+ adducts) . The hexamethylene bridge in Analog 2 further increases chain flexibility, likely enhancing membrane penetration in biological systems .
Substituent Effects: The 2,2,6-trimethylcyclohexyl group in the target and Analog 1 contributes to high lipophilicity (logP > 6 estimated), favoring nonpolar environments. Analog 2’s cyclohexenyl group introduces unsaturation, lowering steric hindrance but increasing susceptibility to oxidation . Analog 3 lacks bulky substituents, resulting in rapid diffusion in aqueous media .
Hydration and Solubility :
- Analog 2 is supplied as a hydrate (97% purity), suggesting moderate water solubility, while the target and Analog 1 are likely sparingly soluble due to their hydrophobic substituents .
Notes on Data Limitations
- The target compound’s exact molecular weight, CCS, and solubility data are unavailable in the provided evidence; comparisons rely on structural inferences.
- Further experimental studies (e.g., toxicity assays, solubility tests) are required to validate hypothesized applications.
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